methyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate
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Overview
Description
- This compound has a complex name, so let’s break it down. The core structure is a dibenzo[b,e][1,4]diazepine , which consists of two fused benzene rings and a seven-membered diazepine ring.
- The substituents include:
Methyl group: (CH₃) at position 3 and 3 (3,3-dimethyl).
Phenyl group: (C₆H₅) at position 11.
Acetate group: (CH₃COO-) attached to the diazepine nitrogen.
- Overall, this compound combines features of benzodiazepines and acetate esters.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Chemistry: Study of its reactivity, stability, and novel derivatives.
Biology: Investigation of its effects on cellular processes.
Industry: Potential as a starting material for drug development.
Mechanism of Action
GABAergic System: Likely interacts with GABA receptors, enhancing inhibitory neurotransmission.
Other Targets: May affect other receptors or enzymes.
Comparison with Similar Compounds
Uniqueness: The combination of diazepine, phenyl, and acetate moieties sets it apart.
Similar Compounds: Other benzodiazepines, acetate esters, and diazepines.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetate |
InChI |
InChI=1S/C24H26N2O3/c1-24(2)13-18-22(20(27)14-24)23(16-9-5-4-6-10-16)26(15-21(28)29-3)19-12-8-7-11-17(19)25-18/h4-12,23,25H,13-15H2,1-3H3 |
InChI Key |
JAKYSIQWDIZSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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